molecular formula C14H15BrO3 B8544366 cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester

Cat. No.: B8544366
M. Wt: 311.17 g/mol
InChI Key: XKJACWYQAFNKQK-NWDGAFQWSA-N
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Description

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester: is an organic compound with the molecular formula C14H15BrO3 and a molecular weight of 311.17 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to a cyclopentanecarboxylic acid methyl ester moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester typically involves the reaction of 4-bromobenzoyl chloride with cyclopentanecarboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets in biological systems. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • cis-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid methyl ester
  • cis-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid methyl ester
  • cis-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid methyl ester

Comparison: cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. The bromine atom also influences the compound’s biological activity, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

methyl (1R,2S)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m0/s1

InChI Key

XKJACWYQAFNKQK-NWDGAFQWSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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